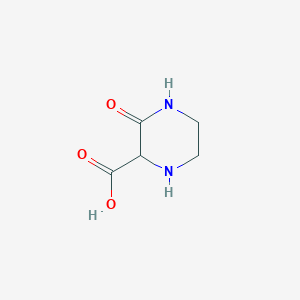

3-Oxo-piperazine-2-carboxylic acid

Description

Significance of Cyclic Amino Acid Scaffolds in Drug Discovery and Medicinal Chemistry

Cyclic amino acids are foundational components in modern medicinal chemistry, with approximately 30% of small-molecule pharmaceuticals containing their structural motifs. researchgate.netnih.gov Unlike their linear counterparts, the cyclic nature of these amino acids imposes significant conformational constraints on the molecules they form. researchgate.net This rigidity reduces the number of possible rotational conformers, allowing for a more rational and precise control over the three-dimensional shape of a molecule. researchgate.net

The key advantages of incorporating cyclic amino acid scaffolds into drug candidates include:

Enhanced Stability : Cyclization improves metabolic stability by making the peptide backbone more resistant to degradation by enzymes like exopeptidases and endopeptidases. nih.gov

Improved Target Specificity : The constrained conformation can lead to a higher binding affinity and selectivity for the intended biological target, which can minimize off-target effects. molecularcloud.orgmusechem.com

Mimicking Protein Structures : These scaffolds are effective in mimicking the secondary structures of proteins, such as β-turns and γ-turns, which is crucial for disrupting protein-protein interactions—a common goal in drug discovery. researchgate.netnih.gov

These properties make cyclic amino acids indispensable tools in lead optimization programs, enabling the design of new drugs with improved pharmacokinetic profiles and therapeutic efficacy. nih.govmolecularcloud.org They are widely used in the development of treatments for a range of diseases, including cancer, neurological disorders, and autoimmune conditions. molecularcloud.org

Overview of the 3-Oxo-piperazine-2-carboxylic Acid Moiety as a Privileged Structure

The this compound moiety is increasingly recognized as a privileged structure in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a rich source for drug discovery. The piperazine (B1678402) ring system, in general, is a well-established component in numerous approved drugs.

Derivatives of piperazine-2-carboxylic acid have been identified as crucial intermediates in the synthesis of significant pharmaceutical agents, including HIV protease inhibitors. google.com The constrained cyclic structure combined with the reactive handles of the ketone and carboxylic acid allows for diverse chemical modifications. This versatility enables the creation of large libraries of compounds for screening against various therapeutic targets. For instance, derivatives have been synthesized and investigated for their potential as anti-Alzheimer's agents by targeting cholinesterase enzymes. nih.gov The methyl ester of this compound is noted as a valuable intermediate for developing drugs, particularly in the field of neuropharmacology. chemimpex.com

Historical Context of this compound Applications in Organic Synthesis

The application of this compound and its analogs in organic synthesis has evolved from its use as a conformationally constrained amino acid mimic. A notable and straightforward synthesis for both the (S) and (R) enantiomers of N-Boc-5-oxo-piperazine-2-carboxylic acid was reported in 2009. nih.gov This method starts from readily available precursors, L- or D-serine, and ethyl glyoxylate (B1226380).

This development was significant as it provided an efficient pathway to these chiral building blocks, which were then incorporated into tetrapeptides to study their influence on secondary structure. nih.gov The study revealed that the inclusion of the (R)-configured piperazinone core could induce a defined equilibrium between a γ-turn and a type II β-turn conformation in a peptide chain, demonstrating its utility in peptidomimetic design. nih.gov Earlier synthetic contexts for the broader class of piperazine-2-carboxylic acid derivatives include their preparation via asymmetric hydrogenation for use as intermediates for pharmacologically active substances. google.com

Interactive Data Tables

Chemical Properties of this compound and Related Compounds

| Property | Value | Compound | Source |

| Molecular Formula | C₅H₈N₂O₃ | This compound | - |

| Molecular Formula | C₈H₁₂N₂O₇ | This compound methyl ester oxalate | nih.gov |

| Molecular Weight | 248.19 g/mol | This compound methyl ester oxalate | nih.gov |

| CAS Number | 925890-01-3 | This compound | chemical-suppliers.eu |

Research Applications of this compound Derivatives

| Application Area | Specific Use | Derivative Used | Source |

| Pharmaceutical Development | Intermediate in drug synthesis, especially for neurological disorders. | This compound methyl ester | chemimpex.com |

| Peptidomimetics | Inducing specific secondary structures (β-turns, γ-turns) in peptides. | (S)- and (R)-5-Oxo-piperazine-2-carboxylic acid | nih.gov |

| Drug Discovery | Building block for HIV protease inhibitors. | Optically active piperazine-2-carboxylic acid derivatives | google.com |

| Drug Discovery | Scaffold for anti-Alzheimer's agents (cholinesterase inhibitors). | 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | nih.gov |

| Biochemical Research | Used in studies of enzyme inhibition and receptor binding. | This compound methyl ester | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4-3(5(9)10)6-1-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDQTDPZWUAOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604015 | |

| Record name | 3-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925890-01-3 | |

| Record name | 3-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxo Piperazine 2 Carboxylic Acid and Its Derivatives

Classical and Modern Synthetic Routes to the 3-Oxo-piperazine-2-carboxylic Acid Core

The construction of the this compound ring system, also known as a piperazin-2-one, relies on strategic bond formations that establish the six-membered heterocycle. Key approaches often involve the cyclization of linear diamine precursors, where the chirality is either pre-installed from a chiral starting material or introduced during the synthesis via asymmetric catalysis.

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, methods to produce single enantiomers of this compound and its derivatives are of high importance.

Chiral Pool Synthesis: A prevalent strategy for obtaining enantiopure compounds is to begin with readily available chiral starting materials, such as α-amino acids. For instance, derivatized 2-oxopiperazines can be synthesized from amino acid esters like methyl L-leucinate. researchgate.net A general approach involves starting with an N-protected amino acid, which is converted into a key 1,2-diamine intermediate that subsequently undergoes cyclization. nih.gov This method ensures that the stereocenter from the initial amino acid is transferred to the final piperazinone product. One such route begins with an N-Boc protected (S)-alanine, which is converted to a β-ketoester via a Masamune condensation, setting the stage for subsequent amination and cyclization. nih.gov

Asymmetric Catalysis: Modern synthetic chemistry often employs chiral catalysts to induce enantioselectivity. A one-pot process has been developed for the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones, achieving high enantiomeric excess (up to 99% ee). acs.org This method proceeds through a sequence involving a Knoevenagel condensation, an asymmetric epoxidation catalyzed by a quinine-derived urea (B33335), and a final domino ring-opening cyclization (DROC) of the resulting chiral epoxide with a 1,2-ethylenediamine. acs.org

Diastereoselective Methods: Another sophisticated approach involves a diastereoselective rearrangement. An efficient synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives utilizes a diaza-Cope rearrangement as the key step, which proceeds with a complete transfer of stereochemical integrity from the chiral 1,2-diamine starting material. nih.gov

| Strategy | Key Reagents/Steps | Starting Material Example | Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Use of natural α-amino acids | Methyl L-leucinate researchgate.net or N-Boc-(S)-alanine nih.gov | Transfers chirality from starting material to product |

| Asymmetric Catalysis | Quinine-derived urea catalyst, Asymmetric Epoxidation, Domino Ring-Opening Cyclization (DROC) | Aldehydes, (phenylsulfonyl)acetonitrile (B1630616) acs.org | High enantioselectivity (up to 99% ee) acs.org |

| Diastereoselective Rearrangement | Diaza-Cope Rearrangement (DCR) | (R,R)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane nih.gov | Enantiopure trans-3-arylpiperazine-2-carboxylic acids nih.gov |

The formation of the six-membered lactam ring is the defining step in the synthesis of the piperazinone core. This is typically achieved through intramolecular cyclization of a suitable acyclic precursor.

Intramolecular Amidation: The most direct route to the 3-oxopiperazine ring is the intramolecular condensation between an amine and an ester or activated carboxylic acid within a linear ethylenediamine (B42938) derivative. mdpi.com This reaction forms the crucial amide (lactam) bond of the heterocycle. The efficiency of this cyclization can be influenced by reaction conditions such as solvents, reagents, and temperature to optimize yield and prevent the formation of by-products. mdpi.com

Reductive Cyclization: An alternative strategy involves the reductive cyclization of dioximes. In this method, primary amines undergo a sequential double Michael addition to nitrosoalkenes to create bis(oximinoalkyl)amines. These dioxime intermediates are then subjected to catalytic hydrogenation (e.g., using a Pd/C catalyst), which reduces the oxime groups and facilitates cyclization to furnish the piperazine (B1678402) ring. nih.gov

Domino and Tandem Reactions: As previously mentioned, a domino ring-opening cyclization (DROC) of a chiral epoxide with an ethylenediamine is an effective method for constructing the piperazinone ring enantioselectively. acs.org Other palladium-catalyzed cyclizations can also be used to form piperazinones via a Wacker-type aerobic oxidative cyclization of appropriate alkene precursors. organic-chemistry.org

| Cyclization Strategy | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Intramolecular Amidation | N-substituted ethylenediamine with an ester/acid group | Lactam formation | mdpi.com |

| Reductive Cyclization | Bis(oximinoalkyl)amine | Catalytic hydrogenation of dioxime | nih.gov |

| Domino Ring-Opening Cyclization (DROC) | Chiral epoxide and ethylenediamine | Nucleophilic ring-opening followed by cyclization | acs.org |

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, its functional groups—the carboxylic acid, the secondary amine (N4), and the lactam nitrogen (N1)—can be further modified to create a diverse library of compounds for biological screening.

The carboxylic acid at the C2 position is readily converted into its corresponding esters, which can serve as protected intermediates or as final products with modified solubility and pharmacokinetic properties. The synthesis of the methyl ester is a common transformation. This can be achieved through standard acid-catalyzed esterification, reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like HCl or H₂SO₄. Alternatively, alkali metal salts of the carboxylic acid can be reacted with an alkylating agent, such as methyl bromide, in a polar aprotic solvent like dimethylformamide (DMF) to yield the methyl ester. google.com The resulting this compound methyl ester is a versatile intermediate for further functionalization. mdpi.com

The carboxylic acid moiety is a key handle for creating amide bonds, allowing the piperazinone scaffold to be incorporated into peptide-like structures or linked to other molecules. Standard peptide coupling conditions are employed for this purpose. The reaction involves activating the carboxylic acid, typically with a coupling reagent, followed by the addition of a primary or secondary amine. This process is fundamental in the synthesis of peptidomimetics. researchgate.net A variety of coupling reagents can be utilized, often in combination with additives to enhance efficiency and suppress racemization. nih.gov

Commonly Used Coupling Reagents and Additives:

Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Additives: 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA) as a base. nih.govresearchgate.net

Modification of the nitrogen atoms at the N1 and N4 positions is a primary strategy for generating chemical diversity from the piperazinone core.

N-Protection and N-Substitution: The secondary amine at N4 is often protected during synthesis or derivatized in the final steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group, yielding N-Boc-3-oxopiperazine derivatives. guidechem.com The Boc group can be introduced by reacting the piperazinone with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comgoogle.com Other N-substituents can be introduced via methods such as N-alkylation using alkyl halides or through reductive amination. mdpi.com Similarly, the N1 position can be substituted, often with aryl or alkyl groups, to further explore the structure-activity relationship of the scaffold. For example, a nosyl (Ns) group can be used as a protecting group for one of the nitrogens, which can be selectively removed later. nih.gov

| Modification Type | Position | Reagent(s) | Purpose |

|---|---|---|---|

| N-Boc Protection | N1 or N4 | Di-tert-butyl dicarbonate (Boc₂O) google.com | Protection, intermediate for further synthesis guidechem.com |

| N-Alkylation | N4 | Alkyl halides (e.g., R-Br, R-Cl) mdpi.com | Scaffold diversification |

| N-Sulfonylation | N1 or N4 | 2-Nitrobenzenesulfonyl chloride (NsCl) nih.gov | Orthogonal protection, functional handle |

| Reductive Amination | N4 | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) mdpi.com | Introduction of complex alkyl groups |

Applications of Advanced Synthetic Techniques

The synthesis of this compound and its derivatives has benefited significantly from modern synthetic methods. These techniques offer streamlined pathways to these valuable compounds, which serve as crucial intermediates in pharmaceutical research and development. chemimpex.com

Chiral Building Block Utilization in Asymmetric Synthesis

The asymmetric synthesis of this compound derivatives is critical due to the profound impact of stereochemistry on pharmacological activity. rsc.org A primary strategy to achieve enantiopure products involves the incorporation of readily available chiral building blocks, often derived from the chiral pool, such as amino acids. nih.gov This approach embeds stereochemical information from the outset, guiding the formation of the desired stereoisomer.

A direct and effective synthesis for enantiomerically pure (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, a closely related tautomer/isomer of the target scaffold, starts from L- or D-serine, respectively. nih.gov In this method, the inherent chirality of serine is transferred to the final piperazinone product. The process involves the reaction of the appropriate serine enantiomer with ethyl glyoxylate (B1226380) to construct the core heterocyclic ring. nih.gov

Another powerful approach utilizes chiral amino acids to generate key 1,2-diamine intermediates, which then undergo cyclization to form the piperazine ring. For instance, optically pure amino acids can be converted in five steps to enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov Although this specific route led to racemization when synthesizing the 3-phenyl substituted variant, the strategy of starting from chiral amino acids like phenylglycine is a cornerstone of asymmetric piperazine synthesis. nih.gov

The use of chiral auxiliaries represents another facet of this strategy. For example, (R)-(–)-phenylglycinol can be employed as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. nih.gov Similarly, catalytic asymmetric methods have been developed. An enantioselective synthesis of 2-oxopiperazines from aldehydes has been reported, which involves a catalytic asymmetric α-chlorination followed by nucleophilic substitution with a diamine to furnish the protected 2-oxopiperazine. nih.gov

Table 1: Examples of Chiral Building Blocks in the Synthesis of Piperazinone Derivatives

| Chiral Building Block | Target Derivative | Key Synthetic Step | Reference |

|---|---|---|---|

| L-Serine or D-Serine | (S)- or (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid | Reaction with ethyl glyoxylate | nih.gov |

| Chiral Phenylglycine | 3-Phenyl substituted-2-piperazine acetic acid esters | Conversion to a chiral 1,2-diamine followed by annulation | nih.gov |

| R-(–)-Phenylglycinol | (R)-(+)-2-Methylpiperazine (via a 2-oxopiperazine) | Used as a chiral auxiliary | nih.gov |

| L-α,β-Diaminopropionate | 5-Alkylated-2-piperazinecarboxylic acids | Alkylation followed by intramolecular reductive amination | nih.gov |

Multi-component Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. beilstein-journals.org MCRs are particularly well-suited for assembling complex heterocyclic scaffolds like piperazinones. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted to synthesize precursors for 3-oxo-piperazines. The classic Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov By strategically choosing the starting materials, the resulting Ugi adduct can be designed to undergo subsequent intramolecular cyclization to yield the desired piperazinone ring.

A notable application is the Ugi/Deboc/Cyclize (UDC) strategy. organic-chemistry.org In this sequence, a Boc-protected amino acid is used as the carboxylic acid component in the Ugi reaction. After the MCR, the Boc-protecting group is removed, typically under acidic conditions, liberating a free amine. This amine can then undergo an intramolecular cyclization with an ester group also present in the molecule, forming the lactam bond of the 3-oxo-piperazine ring. This approach allows for the one-pot synthesis of highly substituted diketopiperazines and other piperazinone structures from simple, readily available starting materials. organic-chemistry.org

For example, the reaction of a Boc-protected α-amino acid, an aldehyde, an amine, and a convertible isocyanide can generate a linear precursor. This intermediate, upon deprotection and subsequent intramolecular transamidation, can efficiently yield a piperazinone core. The versatility of MCRs allows for wide variation in the substituents around the heterocyclic core by simply changing the starting components, making it a powerful tool for building libraries of piperazinone derivatives for screening purposes. beilstein-journals.orgorganic-chemistry.org

Table 2: Multi-component Reaction Strategy for Piperazinone Precursors

| MCR Strategy | Components | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Ugi/Deboc/Cyclize (UDC) | Boc-protected amino acid, aldehyde, amine, isocyanide | Linear α-acylamino amide with a Boc-protected amine and an ester group | Substituted Piperazinone / Diketopiperazine | organic-chemistry.org |

Role of 3 Oxo Piperazine 2 Carboxylic Acid As a Versatile Synthetic Intermediate

Construction of Complex Molecular Architectures for Pharmaceutical Development

The structural framework of 3-oxo-piperazine-2-carboxylic acid enables its participation in a variety of chemical reactions, which is essential for creating the complex molecular structures required in drug discovery. chemimpex.com The piperazine-2-carboxylic acid scaffold is particularly well-suited for combinatorial chemistry approaches due to its three functional groups—a carboxylic acid and two amines—that can be readily substituted. 5z.com This adaptability allows for the generation of large libraries of compounds for high-throughput screening. 5z.com The ability to create diverse and complex molecules is a key advantage in the search for new and effective pharmaceuticals. mdpi.com

Utility in Combinatorial Chemistry and Library Generation for Drug Screening

The piperazine-2-carboxylic acid scaffold is a valuable core structure for building combinatorial libraries aimed at general screening for drug discovery. 5z.com By employing solid-phase synthesis techniques, it is possible to produce thousands of discrete compounds based on this scaffold. 5z.com Computational methods, such as reagent clustering and library profiling, are used to maximize the diversity of these libraries and optimize the pharmacokinetic properties of the synthesized compounds. 5z.com This systematic approach to generating and screening large numbers of diverse molecules significantly enhances the potential for identifying new drug candidates.

Precursor for Bioactive Molecules and Pharmacologically Relevant Compounds

This compound serves as a key intermediate in the synthesis of a wide range of bioactive molecules and pharmacologically relevant compounds. chemimpex.comtandfonline.com Its derivatives are integral to the development of pharmaceuticals targeting various conditions, including neurological disorders, inflammation, pain, cancer, and microbial infections. chemimpex.commdpi.comthieme-connect.comtandfonline.comnih.gov

The methyl ester derivative of this compound is particularly valuable as an intermediate in the production of pharmaceuticals, allowing researchers to explore new therapeutic avenues, especially in the field of neuropharmacology. chemimpex.com Derivatives of piperazine-2-carboxylic acid have been investigated as potential treatments for Alzheimer's disease. nih.gov For example, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's. nih.gov One such derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, demonstrated potent inhibition of BChE. nih.gov Furthermore, N1-substituted piperazine-2,3-dicarboxylic acid derivatives have been synthesized and shown to act as NMDA receptor antagonists, which have potential applications in treating neurological conditions. nih.gov

Piperazine-containing compounds are attractive candidates for the development of new analgesic and anti-inflammatory drugs. researchgate.net The piperazine (B1678402) nucleus is known for its diverse and medicinally relevant properties, and numerous piperazine derivatives have demonstrated the ability to reduce pain and inflammation in various experimental models. thieme-connect.comthieme-connect.comresearchgate.net The development of novel piperazine-based molecules with enhanced efficacy and reduced toxicity is an active area of research. thieme-connect.com For instance, some synthesized piperazine derivatives have shown significant anti-inflammatory and analgesic activity when compared to standard drugs like indomethacin (B1671933) and aspirin. thieme-connect.com

The piperazine scaffold is a prominent feature in the design of new anticancer and antimicrobial agents. mdpi.combenthamdirect.com Arylpiperazines have gained attention in cancer research as they can serve as scaffolds for developing agents that exhibit cytotoxic effects against cancer cells. mdpi.com The versatility of the piperazine ring allows for the synthesis of derivatives that can interact with various molecular targets involved in cancer. mdpi.commdpi.com For example, novel vindoline–piperazine conjugates have shown significant antiproliferative effects against a range of human tumor cell lines. mdpi.comcancer.gov

In the context of antimicrobial agents, the rise of microbial resistance has spurred the development of new therapeutic agents, with piperazine-based compounds emerging as a promising class. derpharmachemica.combenthamdirect.com The structural versatility of piperazine allows for modifications that can enhance bioactivity against multidrug-resistant pathogens. benthamdirect.com For instance, the incorporation of certain chemical groups, like electron-withdrawing groups, into piperazine derivatives has been shown to enhance their antibacterial activity. tandfonline.combenthamdirect.com

Table 1: Examples of Bioactive Molecules Derived from Piperazine Scaffolds

| Compound Class | Target/Application | Research Findings |

| Neuropharmacological Agents | ||

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Butyrylcholinesterase (BChE) inhibitor (Alzheimer's Disease) | Showed promising inhibitory activity against BChE, superior to reference drugs. nih.gov |

| N1-substituted piperazine-2,3-dicarboxylic acid derivatives | NMDA receptor antagonists | Displayed selectivity for NR2C/NR2D subunits, indicating potential for specific neurological targeting. nih.gov |

| Anti-inflammatory & Analgesic Agents | ||

| Piperazine derivatives of methyl salicylate | Anti-inflammatory and analgesic | Some derivatives showed maximum anti-inflammatory and analgesic activity in studies. thieme-connect.com |

| Anticancer Agents | ||

| Vindoline–piperazine conjugates | Antiproliferative (various cancer cell lines) | Demonstrated low micromolar growth inhibition against most cell lines tested. mdpi.comcancer.gov |

| Quinoxalinyl–piperazine derivatives | Growth inhibitor of cancer cells | Identified as a G2/M-specific cell cycle inhibitor. mdpi.com |

| Antimicrobial Agents | ||

| Chalcones containing piperazine moiety | Antibacterial and antifungal | Some derivatives were found to be potentially active against Staphylococcus aureus, Escherichia coli, and Candida albicans. derpharmachemica.com |

| Piperazine containing 1,2,3-triazoles | Antibacterial and antifungal | Showed moderate to good activity against various bacterial and fungal strains. tandfonline.com |

Application in Agricultural Chemistry and Agrochemical Development

Beyond pharmaceuticals, this compound and its derivatives are utilized in agricultural chemistry. chemimpex.comchemimpex.com They serve as components in the formulation of agrochemicals, including pesticides, insecticides, and fungicides. chemimpex.comchemimpex.comcognitivemarketresearch.com The inclusion of piperazine derivatives can enhance the efficacy of these products by improving absorption and stability. chemimpex.com This contributes to better crop protection and yield. chemimpex.comcognitivemarketresearch.com The versatility of the piperazine structure makes it a valuable tool for developing new and improved agrochemicals to meet the increasing global demand for food. cognitivemarketresearch.com For instance, certain piperazine derivatives have been found to have acaricidal properties against house-dust and stored-food mites, suggesting their potential use as fumigants. nih.gov

Mechanistic and Biochemical Investigations of 3 Oxo Piperazine 2 Carboxylic Acid Derivatives

Studies on Enzyme Inhibition and Receptor Binding Interactionsnih.govcymitquimica.com

Derivatives of 3-oxo-piperazine-2-carboxylic acid have been the focus of numerous studies to understand their interactions with biological macromolecules, particularly enzymes and receptors. chemimpex.com The inherent structural features of the piperazine (B1678402) ring system allow for the synthesis of complex molecules capable of engaging in specific binding events that are crucial for drug discovery. chemimpex.com These investigations are fundamental to identifying novel therapeutic leads for a range of diseases.

Modulation of Neurotransmitter Systems by Derivativescymitquimica.com

The piperazine moiety is a well-known pharmacophore in neuropharmacology, and its derivatives have been extensively researched for their ability to modulate neurotransmitter systems. nih.gov Many compounds containing this scaffold exhibit pharmacological activity related to the monoamine pathway, leading to their investigation as potential antipsychotic, antidepressant, and anxiolytic agents. nih.gov

Research into specific derivatives has shown targeted interactions with key receptors in the central nervous system. For instance, certain 3-substituted piperazine derivatives have been found to interact with sigma (σ) receptors. nih.gov The dopamine (B1211576) D2-like receptor family, which includes the D2, D3, and D4 subtypes, has also been a significant target for piperazine-based compounds in the quest for medications to treat neuropsychiatric and neurodegenerative disorders. nih.gov Specifically, N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides have been identified as highly selective ligands for the dopamine D3 receptor, which is linked to drug addiction. nih.gov Other studies have explored the role of thiazole-piperazine derivatives in activating the opioidergic system, indicating their potential as antinociceptive agents. nih.gov

Exploration of Ligand-Receptor Binding Affinitiescymitquimica.com

Quantifying the binding affinity of these derivatives to their biological targets is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. Various studies have determined the inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) for a range of targets.

For example, a phenylacetamide derivative of piperazine was shown to bind to sigma-1 (σ₁) receptors with a moderate affinity, demonstrating a Kᵢ value of 181 nM. nih.gov In the realm of enzyme inhibition, a series of novel piperazine-tethered biphenyl-3-oxo-1,2,4-triazine derivatives were developed as potential cholinesterase inhibitors. nih.gov One of the most potent compounds, derivative 6g , displayed significant non-competitive inhibitory potential against acetylcholinesterase (AChE) with an IC₅₀ value of 0.2 ± 0.01 μM. nih.gov Furthermore, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been evaluated as tubulin polymerization inhibitors, with compound 13d showing an IC₅₀ of 3.97 μM. nih.gov Another study identified a chromone-2-amide derivative (7 ) as an inhibitor of soluble epoxide hydrolase (sEH) with an IC₅₀ of 1.75 μM. acgpubs.org

| Derivative Class | Target | Compound | Affinity/Activity (Kᵢ/IC₅₀) | Reference |

|---|---|---|---|---|

| Phenylacetamide piperazine | Sigma-1 (σ₁) Receptor | 17b | 181 nM (Kᵢ) | nih.gov |

| Biphenyl-3-oxo-1,2,4-triazine linked piperazine | Acetylcholinesterase (AChE) | 6g | 0.2 µM (IC₅₀) | nih.gov |

| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid | Tubulin Polymerization | 13d | 3.97 µM (IC₅₀) | nih.gov |

| Chromone-2-amide piperidine (B6355638) | Soluble Epoxide Hydrolase (sEH) | 7 | 1.75 µM (IC₅₀) | acgpubs.org |

| 1-Aryl-2,3-diketopiperazine | Farnesyltransferase | Not specified | Potent inhibition | nih.gov |

Understanding Chiral Interactions and Stereochemical Influences in Biological Systemscymitquimica.com

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. The synthesis of this compound derivatives often results in the formation of stereogenic centers, leading to different stereoisomers (enantiomers or diastereomers).

Investigations into diastereomeric cis-/trans-3-substituted-3,4-dihydroisocoumarin-4-carboxylic acids, which are structurally related to the core topic, have explored the role of stereochemistry in enzyme inhibition. mdpi.com In one study, the synthesis of these compounds from homophthalic anhydride (B1165640) and aldehydes created two new stereogenic centers, resulting in cis and trans diastereomers. mdpi.com Interestingly, for the inhibition of carnitine acetyltransferase, the study found that the inhibitory potency appeared to be independent of the stereochemistry, with both cis and trans pairs showing similar effects. mdpi.com However, the ability to control the stereochemical outcome during synthesis, such as through asymmetric lithiation, is a critical aspect of medicinal chemistry, as it allows for the selective production of the most active isomer and the study of its specific interactions with biological targets. mdpi.com

Elucidation of Pharmacodynamic Profiles for Optimized Therapeutic Efficacy

The pharmacodynamic profile of a drug describes its effects on the body. For derivatives of this compound, these profiles are diverse, reflecting their interaction with a wide range of biological targets. The ultimate goal is to optimize these interactions to achieve the desired therapeutic effect.

For instance, the inhibition of acetylcholinesterase by biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives is aimed at improving learning and memory, which is a key strategy in managing Alzheimer's disease. nih.govnih.gov Other piperazine derivatives have been developed as farnesyltransferase inhibitors; farnesyltransferase is an enzyme involved in post-translational modification of proteins implicated in cancer signaling. nih.gov The evaluation of 1-aryl-2,3-diketopiperazine derivatives showed a good balance of potency and pharmacokinetic profile, making them promising candidates for further development. nih.gov Another important therapeutic strategy involves the inhibition of tubulin polymerization, which disrupts cell division and is a validated approach in cancer chemotherapy. N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been identified as a new molecular scaffold for developing such antitumor agents. nih.gov

Cellular and Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)nih.gov

At the cellular level, many piperazine derivatives exert their effects by inducing programmed cell death (apoptosis) or causing cell cycle arrest, particularly in cancer cells. These mechanisms are often the downstream consequences of the initial enzyme inhibition or receptor binding event.

Studies have shown that piperazine scaffolds are key moieties in molecules that can induce apoptosis and exhibit anti-cancer activities. nih.gov For example, a derivative known as compound 5e (N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide) was found to remarkably inhibit the growth of HeLa cervical cancer cells, leading to phosphatidylserine (B164497) externalization, DNA fragmentation, and cell-cycle arrest. nih.gov Similarly, some 3-(piperazinylmethyl)benzofuran derivatives act as potent CDK2 inhibitors, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in MCF-7 breast cancer cells. nih.gov The inhibition of tubulin polymerization by the quinoxaline (B1680401) derivative 13d also resulted in cell cycle arrest at the G2/M phase and induced apoptosis in several cancer cell lines. nih.gov

| Derivative Class | Compound | Cell Line(s) | Mechanism | Reference |

|---|---|---|---|---|

| Piperazine clubbed with 2-azetidinone | 5e | HeLa | Apoptosis induction, cell cycle arrest | nih.gov |

| 3-(piperazinylmethyl)benzofuran | Compound II | MCF-7 | Cell cycle arrest (G2/M phase), apoptosis | nih.gov |

| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid | 13d | HeLa, SMMC-7721, K562 | Cell cycle arrest (G2/M phase), apoptosis | nih.gov |

Structure Activity Relationship Sar Studies of 3 Oxo Piperazine 2 Carboxylic Acid Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of 3-oxo-piperazine-2-carboxylic acid derivatives can be significantly modulated by the introduction of various substituents at different positions of the piperazine (B1678402) ring and the carboxylic acid moiety. These modifications can influence factors such as binding affinity, selectivity for a particular biological target, and pharmacokinetic properties.

Research on related piperazine and pyrazine-carboxamide structures provides valuable insights into the potential SAR of this compound derivatives. For instance, in a series of substituted N-benzylpyrazine-2-carboxamides evaluated for antimycobacterial activity, the nature and position of substituents on the benzyl ring, as well as on the pyrazine ring, were found to be critical for potency. Specifically, the presence of a tert-butyl group on the pyrazine ring and a methoxy group on the benzyl ring led to a compound with high activity against Mycobacterium tuberculosis. nih.gov

The following table summarizes the structure-activity relationships observed in a series of N-benzylpyrazine-2-carboxamides, which can serve as a model for understanding the potential impact of similar substitutions on the this compound scaffold.

| Compound ID | R1 (on Pyrazine Ring) | R2 (on Benzyl Ring) | Antimycobacterial Activity (MIC in µg/mL against M. tuberculosis) |

| 1 | Cl | H | > 50 |

| 2 | Cl | 3-F | > 50 |

| 3 | Cl | 4-Cl | > 50 |

| 4 | Cl | 4-OCH3 | > 50 |

| 12 | 5-tert-Butyl-6-chloro | 4-OCH3 | 6.25 |

These findings suggest that bulky, lipophilic groups on the heterocyclic ring, combined with electron-donating groups on an aromatic side chain, can enhance biological activity. Extrapolating to the this compound core, substitutions at the N1 and N4 positions, as well as modifications of the carboxylic acid to amides or esters, would be key areas for SAR exploration. The introduction of aryl or substituted aryl groups at N1 could lead to interactions with specific pockets in a target protein, while modifications at N4 could influence solubility and metabolic stability.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For cyclic structures like the this compound core, the ring can adopt different conformations, which in turn dictate the spatial orientation of its substituents. The preferred conformation is the one that allows for optimal interaction with the binding site of a biological target.

Studies on 2-substituted piperazines have shown that the piperazine ring typically adopts a chair conformation. nih.gov The presence of a substituent at the 2-position can lead to two possible chair conformations: one with the substituent in an axial orientation and another with it in an equatorial orientation. Research has indicated that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding, for example, between an axial substituent and a nitrogen atom in the ring. nih.gov

Stereochemical Requirements for Optimal Ligand-Target Interactions

The this compound scaffold possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The stereoselective synthesis of substituted 2-oxopiperazines is therefore of paramount importance. benjamin-bouvier.fr Studies on the alkylation of 2-oxopiperazines have demonstrated that the introduction of substituents can be achieved with high stereocontrol, leading to the preferential formation of one enantiomer over the other. benjamin-bouvier.fr The choice of chiral auxiliaries or catalysts can direct the approach of the incoming substituent to a specific face of the piperazine ring, thus determining the final stereochemistry.

For this compound derivatives, the absolute configuration at the C2 position will dictate the spatial orientation of the carboxylic acid group. This group is often a key interaction point with the biological target, forming hydrogen bonds or ionic interactions with amino acid residues. Therefore, only one enantiomer is likely to have the carboxylic acid group positioned correctly for optimal binding. For example, if the target has a positively charged residue, the S-enantiomer might place the negatively charged carboxylate in close proximity for a strong electrostatic interaction, while the R-enantiomer would not. Consequently, the development of potent and selective inhibitors based on this scaffold necessitates the synthesis and evaluation of enantiomerically pure compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. openpharmaceuticalsciencesjournal.com By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts.

For derivatives of this compound, a QSAR study would typically involve the generation of a dataset of compounds with varying substituents and their corresponding measured biological activities (e.g., IC50 values). A variety of molecular descriptors, such as steric, electronic, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For instance, a CoMSIA map might indicate that a bulky, hydrophobic group is preferred in one region, while a hydrogen bond donor is beneficial in another.

A 3D-QSAR study on a series of piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) yielded a statistically robust model that provided valuable insights for the design of new inhibitors. nih.govresearchgate.net The table below summarizes the statistical parameters of the CoMSIA model from that study, illustrating the predictive power of such models.

| Statistical Parameter | Value | Description |

| q² | 0.734 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.966 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and experimental activities. |

| r²m | 0.723 | A metric for external validation, confirming the model's predictive power on an external test set. |

The contour maps from this study highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory potency. researchgate.net Such a model for this compound derivatives would be invaluable in rationally designing new compounds with enhanced biological activity.

Analytical and Spectroscopic Characterization of 3 Oxo Piperazine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysisuni-sofia.bgbldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 3-oxo-piperazine-2-carboxylic acid derivatives in solution. nih.gov It provides insights into the connectivity of atoms and their spatial relationships.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for confirming the primary structure of this compound.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the protons of the piperazine (B1678402) ring exhibit signals in the range of approximately 2.0-4.0 ppm. libretexts.org The exact chemical shifts and coupling patterns depend on the specific substitution and the conformation of the ring. The proton at the C2 position (α to both the carbonyl and the carboxylic acid) is expected to be a distinct multiplet. The N-H protons of the amide and amine groups would appear as broad signals that can be exchanged with D₂O, confirming their identity.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide (C3) and the carbon of the carboxylic acid group (C=O) are characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons within the piperazine ring typically resonate between 20-65 ppm. libretexts.org

Table 1: Predicted NMR Chemical Shift Ranges for this compound This table presents hypothetical, yet characteristic, chemical shift (δ) values based on data for structurally related compounds.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 3.5 - 4.5 | 50 - 65 |

| N4-H | 6.0 - 8.0 (broad) | - |

| C5-H₂ | 2.5 - 3.5 | 35 - 50 |

| C6-H₂ | 2.8 - 3.8 | 40 - 55 |

| N1-H | 7.0 - 9.0 (broad) | - |

| C3=O | - | 165 - 180 |

| C2-COOH | 10.0 - 13.0 (broad) | 170 - 185 |

The this compound scaffold is a valuable component in peptidomimetics, where it can induce specific secondary structures like β-turns or γ-turns. nih.gov Advanced NMR techniques are employed to study these conformations.

Temperature-dependent ¹H NMR experiments are particularly useful for analyzing the conformational behavior of piperazine derivatives. nih.gov These studies can reveal the energy barriers associated with two key dynamic processes: the restricted rotation around the N-C amide bond and the chair-to-chair interconversion of the piperazine ring. nih.govrsc.org For instance, in a study of tetrapeptides incorporating a 5-oxo-piperazine-2-carboxylic acid moiety, ¹H NMR spectroscopy was used to identify an equilibrium between different conformations, such as a γ-turn and a type II β-turn, by analyzing coupling constants and temperature coefficients. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to unambiguously assign all proton and carbon signals, which is a prerequisite for detailed conformational studies.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) for Purity and Identity Confirmationchemimpex.com

Mass spectrometry (MS) and its coupling with high-performance liquid chromatography (HPLC) are essential for verifying the identity and assessing the purity of synthesized this compound.

HPLC : HPLC is used to separate the target compound from starting materials, by-products, and other impurities. By using a suitable stationary phase (like C18) and mobile phase, a purity profile can be established. unodc.org The retention time is a characteristic property of the compound under specific chromatographic conditions.

Mass Spectrometry : MS provides the molecular weight of the compound, which is one of its most critical identifiers. For this compound (C₅H₈N₂O₃), the expected monoisotopic mass is approximately 144.0535 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org For amides, cleavage of the bonds adjacent to the carbonyl group is typical. libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 144 |

| [M-OH]⁺ | Loss of hydroxyl radical from COOH | 127 |

| [M-COOH]⁺ | Loss of carboxyl radical | 99 |

| [M-H₂O]⁺ | Loss of water | 126 |

HPLC/MS : The combination of HPLC with MS (HPLC-MS or LC-MS) is a powerful analytical technique. It allows for the separation of components in a mixture by HPLC, followed by their immediate analysis by MS. This is invaluable for identifying impurities and degradation products in a sample, even at very low concentrations. bldpharm.comtulane.edu The technique has been successfully applied to the analysis of related piperazine derivatives. bldpharm.com

X-Ray Diffraction Analysis for Solid-State Structural Determinationchemimpex.com

While NMR provides structural information in solution, single-crystal X-ray diffraction analysis gives the precise three-dimensional structure of a molecule in the solid state. uni-sofia.bg This technique is the gold standard for unambiguously determining molecular geometry.

For this compound, if a suitable single crystal can be grown, X-ray diffraction can provide exact data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com It would definitively confirm the conformation of the six-membered piperazine ring (e.g., chair, twisted boat) and the relative orientation of the substituents. In several studies involving complex heterocyclic compounds and piperazine derivatives, X-ray diffraction has been the definitive method for structural confirmation, settling any ambiguities regarding isomerism or regiochemistry that might remain after spectroscopic analysis. rsc.orgnih.govcristal.org

Theoretical and Computational Approaches in 3 Oxo Piperazine 2 Carboxylic Acid Research

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction

Molecular modeling and docking are instrumental in predicting how "3-Oxo-piperazine-2-carboxylic acid" and its derivatives might interact with biological targets. These computational tools allow for the visualization of binding modes and the estimation of binding affinities, providing a rational basis for lead optimization.

Docking studies on analogous piperazine-containing compounds have demonstrated their potential to bind to a variety of protein targets. For instance, derivatives of piperazine-2-carboxylic acid have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Although specific docking studies for "this compound" are not widely published, the existing data for related structures offer valuable insights. For example, in silico evaluations of piperazine-substituted naphthoquinones as potential PARP-1 inhibitors have shown strong binding profiles with docking scores in the range of -7.17 to -7.41 kcal/mol. acs.org Such studies highlight the importance of the piperazine (B1678402) scaffold in establishing key interactions within protein active sites, including hydrogen bonds and hydrophobic contacts. nih.govacs.org

In a hypothetical docking study of "this compound" into a generic kinase active site, one could anticipate key interactions. The carboxylic acid moiety could act as a hydrogen bond donor and acceptor, while the oxo group could also participate in hydrogen bonding. The piperazine ring itself can engage in van der Waals interactions and, depending on its protonation state, form ionic bonds.

Table 1: Representative Docking Scores of Piperazine Derivatives Against Various Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| Piperazine-substituted naphthoquinones | PARP-1 | -7.17 to -7.41 | Not specified |

| Piperazine-linked naphthalimides | Carbonic Anhydrase IX | -8.39 (for a reference inhibitor) | Arg6, Trp9, Val130, Asn66 |

| Piperazine-based compounds | Sigma-1 Receptor (S1R) | -3.2 (for a potent agonist) | Not specified |

This table presents data from studies on various piperazine derivatives to illustrate the range of binding affinities and the utility of docking studies. Data for "this compound" is not yet available in published literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the electronic properties and reactivity of "this compound". These methods provide information on molecular orbital energies, charge distribution, and electrostatic potential, which are crucial for predicting chemical behavior and intermolecular interactions.

DFT studies on related piperazine structures have been used to calculate various molecular descriptors. mdpi.com For "this compound," DFT calculations would likely reveal a significant polarization of the molecule due to the electron-withdrawing effects of the oxo and carboxylic acid groups. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is expected to be localized around the more electron-rich parts of the molecule, such as the nitrogen atoms, while the LUMO would likely be centered on the electron-deficient carbonyl carbon and the carboxylic acid group. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

An electrostatic potential map would likely show negative potential (red) around the oxygen atoms of the oxo and carboxylic acid groups, indicating their propensity to act as hydrogen bond acceptors. Positive potential (blue) would be expected around the amine and carboxylic acid hydrogens, highlighting their role as hydrogen bond donors.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -7.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high kinetic stability. |

| Dipole Moment | ~ 3-5 Debye | Suggests significant polarity. |

| Electrostatic Potential | Negative potential on carbonyl and carboxyl oxygens; Positive potential on NH and OH protons. | Predicts sites for intermolecular interactions. |

These are hypothetical values based on calculations for similar molecules and are intended to be illustrative. Specific calculations for "this compound" are needed for precise data.

Computational Prediction of Pharmacokinetic and Pharmacodynamic Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in assessing the drug-likeness of a compound. Various in silico tools, such as SwissADME and pkCSM, are employed to estimate these parameters for "this compound" and its analogs.

Studies on other piperazine derivatives have shown that this scaffold can impart favorable pharmacokinetic properties. mdpi.com For "this compound," predictions would likely indicate good water solubility due to the presence of the carboxylic acid and amide functionalities. However, the polar surface area (PSA) would be relatively high, which might limit passive diffusion across the blood-brain barrier. The compound is expected to adhere to Lipinski's rule of five, a key indicator of drug-likeness. Predictions of metabolic stability would focus on potential sites of oxidation or conjugation, with the secondary amine and the carbon atoms adjacent to the nitrogen atoms being likely candidates for metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADME Properties of this compound

| Parameter | Predicted Value/Characteristic | Implication |

| Molecular Weight | ~158 g/mol | Favorable for oral bioavailability. |

| LogP (octanol/water partition coefficient) | Low | Indicates hydrophilicity. |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Suggests good intestinal absorption but potentially poor BBB penetration. |

| Hydrogen Bond Donors | 2 | Within the desirable range for drug-likeness. |

| Hydrogen Bond Acceptors | 4 | Within the desirable range for drug-likeness. |

| Lipinski's Rule of Five | Compliant | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Unlikely | High polarity may be a limiting factor. |

These values are estimations based on the structure of the compound and data from similar molecules. Experimental validation is required.

Conformational Sampling and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the flexibility of "this compound" and its behavior in a biological environment. The piperazine ring can adopt several conformations, such as chair, boat, and twist-boat, and the presence of substituents can influence the energetic preference for a particular conformation.

MD simulations can provide a dynamic picture of the molecule's behavior over time, for example, when bound to a protein target. nih.gov A simulation of the "this compound"-protein complex would reveal the stability of the binding mode predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD over the course of the simulation would suggest a stable binding interaction. Furthermore, MD can reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Table 4: Potential Conformational States and MD Simulation Parameters for this compound

| Parameter | Description | Typical Values/Observations |

| Preferred Conformation | The lowest energy arrangement of atoms. | Likely a distorted chair conformation with the carboxylic acid in an axial position. |

| Conformational Energy Barrier | The energy required to transition between conformations. | Expected to be in the range of 5-10 kcal/mol for ring inversion. |

| MD Simulation Length | The duration of the simulation. | Typically 100-500 nanoseconds for stable binding analysis. |

| RMSD of Ligand | A measure of the ligand's movement in the binding pocket. | A stable RMSD below 2 Å would indicate a stable binding pose. |

| Key H-bonds | Important hydrogen bonding interactions observed during the simulation. | Persistent H-bonds with the protein would confirm key interactions. |

This table outlines the expected outcomes of conformational analysis and MD simulations. Specific experimental or computational data for "this compound" is needed for a definitive analysis.

Therapeutic Potential and Advanced Applications of 3 Oxo Piperazine 2 Carboxylic Acid Derivatives

Development of Novel Therapeutic Agents for Central Nervous System Disorders

The piperazine (B1678402) ring is a well-established pharmacophore in neuropharmacology, and derivatives of 3-oxo-piperazine-2-carboxylic acid are being actively investigated for their potential to treat complex neurological diseases. nih.govcymitquimica.com The scaffold serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com

A significant area of research is the development of multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD). nih.gov Researchers have designed and synthesized series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives that show promise as anti-Alzheimer's agents. nih.gov These compounds are engineered to inhibit key enzymes involved in AD pathology, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

One study reported a series of free carboxylic acid derivatives where compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) emerged as the most active against AChE, with a clear selectivity for this enzyme. In contrast, hydroxamic acid and carboxamide derivatives were found to be more potent and selective inhibitors of BChE. Notably, 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) displayed exceptionally potent and selective inhibitory activity against BChE, significantly superior to the reference drugs donepezil (B133215) and tacrine. nih.gov Cytotoxicity assessments on human neuroblastoma (SH-SY5Y) cell lines revealed that these promising compounds had lower toxicity than staurosporine (B1682477) and were comparable to donepezil. nih.gov

Beyond AD, other piperazine carboxylic acid derivatives have been explored for different neurological targets. For instance, N-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have been identified as dual antagonists of N-methyl-D-aspartate (NMDA) and GluK1-containing kainate receptors. One such antagonist, 18i , showed antinociceptive effects in an animal model of nerve injury, suggesting potential benefits in various neurological conditions. sigmaaldrich.com Further research has also highlighted the potential of piperazine-hydrazide derivatives as CNS-active antidepressants. chemimpex.com

| Compound | Target | Key Finding | Source |

|---|---|---|---|

| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | Most active in its series against AChE (Ki = 10.18 ± 1.00 µM) with high selectivity. | nih.gov |

| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | Promising and highly selective BChE inhibitor (Ki = 1.6 ± 0.08 nM), superior to donepezil and tacrine. | nih.gov |

| 18i | NMDA/GluK1 Receptors | Showed antinociceptive effects in an animal model of mild nerve injury. | sigmaaldrich.com |

Anti-Inflammatory and Immunomodulatory Applications

The 3-oxo-piperazine scaffold is also a key component in the development of novel anti-inflammatory agents. Research has demonstrated that piperazine-2-carboxylic acid is a valuable building block for synthesizing molecules with anti-inflammatory and analgesic properties. nih.gov

A significant breakthrough in this area is the discovery of 3-oxo-2-piperazinyl acetamides as potent antagonists of the bradykinin (B550075) B1 receptor. chemicalbook.com The B1 receptor is a key mediator of chronic pain and inflammation, making its antagonists highly sought-after therapeutic candidates. A study described a series of oxopiperazine-based B1 receptor antagonists with improved in vitro potency and metabolic stability compared to earlier series. chemicalbook.com

Within this class of compounds, Compound 17 (2-((2R)-1-((4-methylphenyl)sulfonyl)-3-oxo-2-piperazinyl)-N-((1R)-6-(1-piperidinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenyl)acetamide) was identified as a particularly effective agent. It demonstrated high potency in a rabbit biochemical challenge model, highlighting its potential for the treatment of pain and inflammation. chemicalbook.com The research also included the development of practical synthesis methods for the chiral arylsulfonylated oxopiperazine acetic acids needed to create these potent antagonists. chemicalbook.com

| Compound | Target | Key Finding | Source |

|---|---|---|---|

| Compound 17 | Bradykinin B1 Receptor | Highly potent antagonist with an EC50 of 10.3 nM in a rabbit biochemical challenge model. | chemicalbook.com |

Design of Potent Anticancer and Antimicrobial Agents

The piperazine-2-carboxylic acid scaffold is recognized as a pharmacologically important core in agents targeting infectious diseases and cancer. chemimpex.com For example, it is a central component of the HIV protease inhibitor Indinavir. chemimpex.com The versatility of this scaffold allows for the generation of large combinatorial libraries to screen for a wide range of biological activities. chemimpex.com

While direct examples for the 3-oxo variant are emerging, related oxo-pyrrolidine and oxo-quinoline carboxylic acid derivatives have shown significant promise as antimicrobial and anticancer agents. In one study, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated structure-dependent antimicrobial activity against Gram-positive pathogens like S. aureus and C. difficile. nih.gov Specifically, compounds 14 and 24b showed promising activity against vancomycin-intermediate S. aureus strains. Furthermore, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety was active against multidrug-resistant C. auris isolates. nih.gov The same study found that a 5-fluorobenzimidazole derivative exhibited the highest anticancer activity in a human pulmonary cancer cell line (A549). nih.gov

In another application, piperazine and its carboxylic acid derivatives have been used to functionalize mesoporous silica (B1680970) nanorods (SBA-15) to create nanocarriers for the anticancer drug gemcitabine. This surface functionalization enhances the loading of the drug and allows for a more controlled release, demonstrating the utility of the piperazine carboxylic acid moiety in advanced drug delivery systems for cancer therapy.

| Compound Class/Derivative | Application | Key Finding | Source |

|---|---|---|---|

| 5-oxopyrrolidine-3-carboxylic acid derivatives (14, 24b) | Antimicrobial | Active against vancomycin-intermediate S. aureus. | nih.gov |

| 5-oxopyrrolidine-3-carboxylic acid hydrazone derivative | Antifungal | Active against multidrug-resistant C. auris (MIC 16 µg/mL). | nih.gov |

| 5-oxopyrrolidine-3-carboxylic acid 5-fluorobenzimidazole derivative | Anticancer | Highest activity in A549 human pulmonary cancer cell model. | nih.gov |

| Piperazine-carboxylic acid functionalized SBA-15 | Anticancer Drug Delivery | Enhanced loading and controlled release of gemcitabine. |

Applications in Functional Materials and Biological Probes (e.g., Fluorescence Probes)

Beyond direct therapeutic use, derivatives of this compound are valuable in the creation of functional materials and as probes for biochemical research. chemimpex.com The methyl ester of this compound is being investigated for its potential in developing novel functional materials and is used in studies of enzyme inhibition and receptor binding. chemimpex.com

A key application in this area is the development of fluorescent probes for biological imaging. While research on the specific 3-oxo-piperazine core is ongoing, studies on structurally related 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have yielded significant results. A series of these derivatives were synthesized and their photophysical properties evaluated. One compound, 6g , which possesses an ester group, was found to have very low cytotoxicity and excellent fluorescence properties, including a high fluorescence quantum yield (Φf = 0.66). These characteristics make it a promising candidate for use as an effective fluorescence probe in biological imaging applications.

In the realm of functional materials, piperazine and its carboxylic acid derivatives have been successfully used to modify the surface of mesoporous silica nanorods. nih.gov This functionalization creates advanced materials that can act as nanocarriers for drugs, as seen with the anticancer agent gemcitabine. The carboxylic acid groups play a crucial role in enhancing the interaction with the drug, leading to higher loading capacity and controlled release profiles. Furthermore, the core scaffold of 5-oxo-piperazine-2-carboxylic acid has been incorporated into tetrapeptides to act as a structural probe, helping researchers study the secondary structures and conformations of peptidomimetics.

| Compound | Application | Key Property | Source |

|---|---|---|---|

| 6g (3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivative) | Fluorescence Probe | High fluorescence quantum yield (Φf = 0.66) and low cytotoxicity. | |

| Piperazine-carboxylic acid functionalized SBA-15 | Functional Material | Serves as a nanocarrier with high drug loading capacity. |

Future Directions and Research Challenges for 3 Oxo Piperazine 2 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production

The advancement of therapeutic agents based on the 3-oxo-piperazine-2-carboxylic acid core is intrinsically linked to the development of efficient, scalable, and sustainable synthetic methodologies. While numerous methods exist for creating piperazine (B1678402) derivatives, significant challenges remain in achieving high yields, stereochemical control, and structural diversity, particularly for large-scale production. researchgate.netnih.govnih.gov

Future research will likely focus on several innovative strategies:

C-H Functionalization: Recent breakthroughs in the C-H functionalization of piperazine rings offer a transformative approach to creating structural diversity. mdpi.com These methods allow for the direct introduction of substituents onto the carbon backbone of the ring, an area that has been historically underdeveloped, with approximately 80% of piperazine-containing drugs featuring substituents only at the nitrogen positions. mdpi.com Developing photoredox catalysis, such as the Carboxylic Amine Protocol (CLAP), provides a greener alternative to traditional methods by avoiding toxic reagents like tin and enabling reactions under milder conditions. mdpi.com

Catalytic and Flow Chemistry: The use of heterogeneous catalysts and flow reactors presents a promising avenue for scalable and sustainable synthesis. nih.gov Heterogeneous catalysts can be easily separated and reused, reducing waste and cost. nih.gov Flow chemistry, particularly when combined with microwave assistance, can accelerate reaction times, improve yields, and offer better control over reaction parameters, making the process more suitable for industrial-scale manufacturing. nih.gov

Novel Annulation Strategies: Devising new ring-forming (annulation) reactions is crucial. A concise synthetic route starting from optically pure amino acids to produce 1,2-diamines as key intermediates has been reported for constructing 2,3-substituted piperazine acetic acid esters. nih.govnih.gov Further exploration of such strategies is needed to overcome challenges like racemization, especially in the synthesis of complex derivatives such as 3-phenyl substituted piperazines. nih.gov

Green Chemistry Approaches: A major challenge is to develop synthetic routes that align with the principles of green chemistry, minimizing waste and avoiding hazardous reagents. frontiersin.org This includes the use of environmentally benign solvents, catalytic processes, and atom-economical reactions. jmchemsci.comrsc.org For instance, methods that avoid protecting groups, like the one-pot synthesis of monosubstituted piperazines from a protonated state, simplify the process and reduce waste. nih.gov

Key Synthetic Strategies and Future Goals

| Synthetic Strategy | Description | Key Challenges & Future Goals | References |

|---|---|---|---|

| C-H Functionalization | Direct introduction of substituents onto the carbon atoms of the piperazine ring, often using photoredox catalysis. | Improving regioselectivity; expanding the scope of compatible functional groups; scaling up photoredox reactions. | mdpi.com |

| Catalytic Synthesis | Use of heterogeneous or homogeneous catalysts (e.g., based on Ru, Pd, Ga) to promote cyclization and functionalization reactions. | Developing cheaper, more robust, and recyclable catalysts; enhancing catalyst activity and selectivity. | nih.govresearchgate.netdoi.org |

| Flow Chemistry | Performing reactions in a continuous flow system, often with microwave assistance, for better control and scalability. | Optimizing reactor design for specific piperazine syntheses; integrating real-time analysis for process control. | nih.gov |

| Novel Annulation Routes | Developing new methods to construct the piperazine ring, for example, from 1,2-diamines derived from amino acids. | Maintaining stereochemical integrity (preventing racemization); improving yields for complex substituted piperazines. | nih.govnih.gov |

Discovery of Undiscovered Biological Targets and Mechanisms of Action

The piperazine scaffold is known for its broad spectrum of pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory effects. mdpi.comresearchgate.net However, the full therapeutic potential of this compound and its derivatives is likely yet to be realized. A significant future challenge is to move beyond known targets and uncover novel biological pathways and mechanisms of action.

Expanding Beyond Known Targets: Research on piperazine-2-carboxylic acid derivatives has shown activity against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the context of Alzheimer's disease. nih.gov Future work should aim to screen these compounds against a wider array of biological targets. The structural flexibility of the piperazine ring allows it to interact with a variety of receptors and enzymes. nih.gov

Unraveling Mechanisms of Action: The anthelmintic action of piperazine, which involves paralyzing parasites by acting as a GABA receptor agonist, is well-documented. patsnap.comwisdomlib.org However, for many other observed activities, such as anticancer effects, the precise mechanisms are not fully understood. nih.gov For example, some piperazine derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, but the specific molecular interactions driving this process require deeper investigation. nih.gov

Phenotypic Screening and Target Deconvolution: Employing phenotypic screening approaches, where compounds are tested for their effects on cell models of disease without a preconceived target, could reveal unexpected therapeutic applications. Subsequent target deconvolution studies would then be necessary to identify the specific proteins or pathways being modulated.

Exploring Dual-Target or Multi-Target Ligands: The complex nature of diseases like Alzheimer's and cancer often requires hitting multiple targets simultaneously. nih.gov The this compound scaffold is an excellent starting point for designing Multi-Target-Directed Ligands (MTDLs). nih.gov For instance, derivatives have been designed to inhibit both cholinesterases and possess antioxidant properties, which could be beneficial for neurodegenerative diseases. nih.gov

Design of Highly Selective and Potent Therapeutic Candidates with Improved Drugability

Structure-Guided and In Silico Design: Rational drug design, guided by the crystal structures of target proteins and computational modeling, is a powerful tool. nih.govacs.org By understanding the specific interactions between a ligand and its target's binding site, chemists can make informed modifications to the this compound core to improve affinity and selectivity. For example, replacing a piperidine (B6355638) with a piperazine ring can dramatically shift selectivity between different receptors, such as the histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Improving Selectivity: A major challenge in drug development is minimizing off-target effects. For piperazine derivatives, this means designing molecules that can distinguish between related receptor subtypes or enzyme isoforms. For instance, researchers have successfully developed piperazine-2-carboxylic acid derivatives that show high selectivity for butyrylcholinesterase over acetylcholinesterase, which could offer a more targeted therapeutic approach for certain stages of Alzheimer's disease. nih.gov